molecular formula C11H22N2O2 B13698612 Tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate

Tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate

Cat. No.: B13698612
M. Wt: 214.30 g/mol
InChI Key: UKDBXETYKUJQQJ-UHFFFAOYSA-N
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Description

Tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually cooled to low temperatures to prevent side reactions and to increase the yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process is optimized to maximize yield and minimize waste. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the consistency and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-(azetidin-3-yl)propan-2-yl)carbamate hydrochloride
  • Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate hydrochloride
  • Tert-butyl carbamate

Uniqueness

Tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate is unique due to its specific structure, which includes an azetidine ring and a tert-butyl carbamate group. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-[2-(azetidin-2-yl)propan-2-yl]carbamate

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4,5)8-6-7-12-8/h8,12H,6-7H2,1-5H3,(H,13,14)

InChI Key

UKDBXETYKUJQQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1CCN1

Origin of Product

United States

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